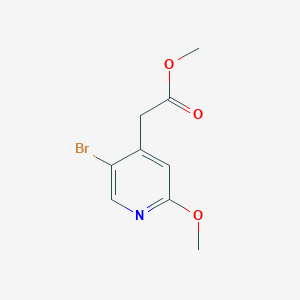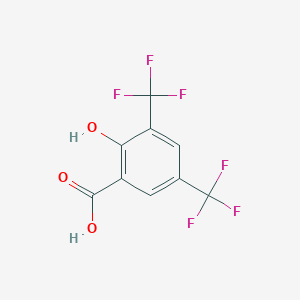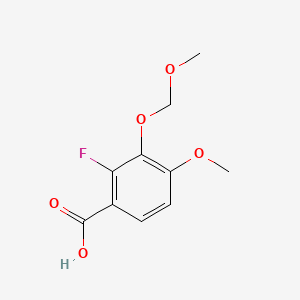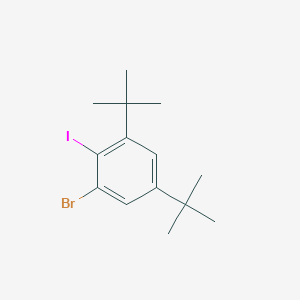
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Méthodes De Préparation
The synthesis of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride can be compared with other 1,3,4-thiadiazole derivatives such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-(2,4-Difluorophenyl)-1,3,4-thiadiazole: Exhibits potent antifungal activity.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride lies in its specific structural features, such as the presence of the cyclobutane ring and the difluoro substituents, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H8ClF2N3S |
|---|---|
Poids moléculaire |
227.66 g/mol |
Nom IUPAC |
3,3-difluoro-1-(1,3,4-thiadiazol-2-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H7F2N3S.ClH/c7-6(8)1-5(9,2-6)4-11-10-3-12-4;/h3H,1-2,9H2;1H |
Clé InChI |
BSSQKUDUXXUVIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(C2=NN=CS2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)




![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)



